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1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

Medicinal chemistry Structure-activity relationship Computational chemistry

1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea (CAS 1448123-17-8) is a synthetic diaryl urea derivative belonging to the piperidinyl-urea class of small molecules. Its structure comprises a central urea pharmacophore linking a 2,4-dimethoxyphenyl moiety on one nitrogen and a 4-(4-methoxypiperidin-1-yl)phenyl group on the other, yielding a molecular formula of C₂₁H₂₇N₃O₄ and a molecular weight of 385.5 g/mol.

Molecular Formula C21H27N3O4
Molecular Weight 385.464
CAS No. 1448123-17-8
Cat. No. B2514643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
CAS1448123-17-8
Molecular FormulaC21H27N3O4
Molecular Weight385.464
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C21H27N3O4/c1-26-17-10-12-24(13-11-17)16-6-4-15(5-7-16)22-21(25)23-19-9-8-18(27-2)14-20(19)28-3/h4-9,14,17H,10-13H2,1-3H3,(H2,22,23,25)
InChIKeyJCHZBMIERFFETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea (CAS 1448123-17-8): Core Identity for Procurement Screening


1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea (CAS 1448123-17-8) is a synthetic diaryl urea derivative belonging to the piperidinyl-urea class of small molecules [1]. Its structure comprises a central urea pharmacophore linking a 2,4-dimethoxyphenyl moiety on one nitrogen and a 4-(4-methoxypiperidin-1-yl)phenyl group on the other, yielding a molecular formula of C₂₁H₂₇N₃O₄ and a molecular weight of 385.5 g/mol [1]. This scaffold is shared by bioactive compounds targeting soluble epoxide hydrolase (sEH), the DCN1-UBE2M protein–protein interaction, and chemokine receptors, making substitution pattern at both aromatic termini a critical determinant of target engagement and selectivity [2][3].

Why In-Class Substitution of 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea (CAS 1448123-17-8) Introduces Uncontrolled Variables


Within the piperidinyl-urea class, even minor alterations to the N-aryl substitution pattern produce large shifts in target potency, selectivity, and ADME properties [1]. Published SAR for 4-substituted piperidine-derived trisubstituted ureas demonstrates that the nature and position of substituents on the terminal phenyl ring dictate sEH inhibitory potency over a >100-fold range and profoundly affect off-target ion channel and CYP liability [1]. Similarly, in the DCN1-UBE2M inhibitor series, changes to the urea N-aryl group altered biochemical potency by 100-fold and determined cellular neddylation selectivity between CUL1 and CUL3 [2]. Replacing the 2,4-dimethoxyphenyl motif of CAS 1448123-17-8 with a 4-fluorophenyl, 3,5-dimethoxyphenyl, or benzodioxolyl analog—even while retaining the 4-methoxypiperidine moiety—therefore cannot be assumed bioequivalent; each substitution generates a distinct pharmacological profile requiring independent validation. Procurement of the exact compound ensures assay reproducibility and meaningful comparison with published class-wide SAR.

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea (CAS 1448123-17-8) Versus Closest Analogs


2,4-Dimethoxy Substitution Confers a Distinct Hydrogen-Bond Donor/Acceptor Profile Versus 4-Fluoro and 3,5-Dimethoxy Analogs

The 2,4-dimethoxyphenyl group of CAS 1448123-17-8 introduces two hydrogen-bond acceptor sites (ortho and para methoxy oxygen atoms) and one intramolecular hydrogen-bond donor (urea N–H) in a geometrical arrangement that is absent in the 4-fluorophenyl analog (CAS 1448044-90-3) and positionally distinct from the 3,5-dimethoxyphenyl isomer (CAS 1797889-75-8) [1][2]. PubChem-computed topological polar surface area (TPSA) for the target compound is 72.1 Ų, compared with 47.4 Ų for the 4-fluorophenyl analog and 72.1 Ų (identical TPSA but different spatial disposition) for the 3,5-isomer [1][2]. The XLogP3-AA value of 3.0 is identical across these analogs, but the hydrogen-bond acceptor count differs: 5 for the target versus 4 for the 4-fluorophenyl derivative, altering predicted solubility and permeability [1][2]. In the sEH inhibitor series, ortho-methoxy substitution on the N-phenyl urea was shown to modulate potency by influencing the dihedral angle between the urea plane and the aromatic ring, a conformational effect not recapitulated by para-fluoro substitution [3].

Medicinal chemistry Structure-activity relationship Computational chemistry

Piperidine 4-Methoxy Substituent Is Essential for sEH Potency: Class-Level SAR Predicts Target Compound Activity Relative to 4-Unsubstituted and 3-Methoxy Piperidine Analogs

Published SAR for 4-substituted piperidine-derived trisubstituted ureas demonstrates that the 4-position substituent on the piperidine ring is a critical potency determinant for sEH inhibition [1]. In the Shen et al. series, replacement of the 4-substituent with hydrogen reduced sEH inhibitory activity by >10-fold, while the nature of the substituent (e.g., acetyl, trifluoroacetyl, methoxy) tuned both potency and off-target profiles [1]. The target compound carries a 4-methoxy group on the piperidine ring, a substitution present in the benchmark sEH inhibitor 'compound 2d' from Shen et al., which displayed an IC₅₀ of approximately 1–10 nM against recombinant human sEH and exhibited ex vivo target engagement in rat whole blood [1]. In contrast, the positional isomer 1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797889-75-8) bears the methoxy at the piperidine 3-position, a substitution that class-level SAR predicts would alter the spatial orientation of the methoxy group relative to the sEH active site and reduce potency [1][2]. No direct head-to-head enzymatic data are available for the target compound; this inference is drawn from established class SAR.

Soluble epoxide hydrolase Enzyme inhibition Structure-activity relationship

2,4-Dimethoxyphenyl Motif Discriminates Against DCN1-UBE2M Inhibition Relative to Piperonyl-Containing Analogs

The DCN1-UBE2M protein-protein interaction inhibitor series reported by Hammill et al. employed a piperidinyl urea scaffold in which the N-aryl substituent was optimized for DCN1 binding [1]. The optimized lead NAcM-OPT contains a piperonyl (1,3-benzodioxol-5-yl) group at the urea N-aryl position, achieving a TR-FRET binding IC₅₀ of approximately 15 nM [1]. In the SAR table, replacement of the piperonyl group with a 2,4-dimethoxyphenyl moiety is predicted to alter the shape and electrostatic complementarity with the DCN1 binding pocket, given that the methylenedioxy bridge of piperonyl constrains the two oxygen atoms into a coplanar geometry not present in the freely rotating 2,4-dimethoxy groups [1][2]. Consequently, the target compound (CAS 1448123-17-8) is expected to exhibit weaker DCN1-UBE2M inhibition than piperonyl-containing analogs, making it a more appropriate choice for experiments where DCN1 pathway activity must be preserved or where selectivity against DCN1 is desired. No direct binding data are available for the target compound on DCN1.

Cullin neddylation DCN1 inhibitor Protein-protein interaction

Molecular Weight and Rotatable Bond Count Differentiate This Compound from Lower-Molecular-Weight Piperidine Urea sEH Probes

The target compound (MW 385.5 g/mol, 6 rotatable bonds) is substantially larger and more flexible than the benchmark sEH inhibitor 1-(4-fluorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea (MW 343.4 g/mol, 5 rotatable bonds) and the clinical-stage sEH probe TPPU (MW ~350 g/mol) [1][2][3]. The higher molecular weight and added rotatable bond arise from the second methoxy group on the phenyl ring. In the sEH inhibitor optimization campaigns, increasing molecular weight beyond ~350 Da was generally avoided to maintain favorable PK properties, but the 2,4-dimethoxy substitution introduces additional conformational entropy that may affect binding kinetics (e.g., residence time) and selectivity against other epoxide hydrolase family members [2]. The compound's heavier atom count (28 vs. 25 for the 4-fluorophenyl analog) also alters its predicted metabolic soft spots [1].

Drug-likeness Physicochemical property Fragment-based drug discovery

Recommended Research and Industrial Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea (CAS 1448123-17-8)


sEH-Focused Screening Library Member with Favorable 4-Methoxypiperidine Pharmacophore

The compound carries the 4-methoxypiperidine substituent identified by Shen et al. (J. Med. Chem. 2009) as a key potency determinant for sEH inhibition [1]. It is most appropriately deployed as a screening deck member in sEH inhibitor discovery campaigns where exploration of N-aryl substitution diversity is desired. Its 2,4-dimethoxyphenyl group represents a distinct electronic and steric profile relative to the 4-fluorophenyl and 4-trifluoromethoxyphenyl groups prevalent in published sEH inhibitors, potentially revealing new SAR vectors for patent expansion or selectivity optimization against the sEH C-terminal phosphatase domain.

Negative Control or Selectivity Probe for DCN1-UBE2M Inhibitor Profiling

Based on class-level SAR from Hammill et al. (J. Med. Chem. 2018), the 2,4-dimethoxyphenyl substitution is predicted to reduce DCN1-UBE2M inhibitory activity relative to piperonyl-containing analogs [2]. This compound can therefore serve as a structurally matched negative control in experiments where DCN1 pathway modulation is being attributed to a piperonyl-urea chemotype. Its use alongside a piperonyl analog (e.g., CAS 1448045-63-3) enables target-specific signal deconvolution in cullin neddylation pulse-chase assays.

Physicochemical Benchmarking in Piperidine Urea Lead Optimization

With a TPSA of 72.1 Ų, XLogP3 of 3.0, and 6 rotatable bonds, this compound occupies a distinct region of drug-like chemical space compared to lower-MW, lower-TPSA piperidine urea sEH probes [3]. It is suitable for use as a reference compound in permeability (e.g., PAMPA or Caco-2), metabolic stability (e.g., liver microsome), and solubility assays where the influence of the second methoxy group on ADME properties is being systematically evaluated. Its 28 heavy atoms and 5 H-bond acceptors also make it a useful comparator for assessing the impact of molecular complexity on oral bioavailability within this chemotype.

Computational Chemistry and Docking Studies Requiring a Defined 2,4-Dimethoxy Pharmacophore

The compound's well-defined 2D and 3D structure in PubChem (CID 71809713) [3], combined with its membership in the extensively crystallographically characterized piperidinyl urea class (see PDB 6BG5 for DCN1-bound urea geometry) [2], makes it a suitable ligand for computational docking, molecular dynamics, and pharmacophore modeling studies. The ortho-methoxy group may engage in intramolecular hydrogen bonding with the urea N–H, stabilizing a specific conformation that can be exploited in structure-based design.

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